Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1) Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1)
Brand Name: Vulcanchem
CAS No.: 944283-24-3
VCID: VC17618641
InChI: InChI=1S/C39H43N3O10/c1-38(2,3)51-36(47)41-31(33(43)44)22-49-34(45)30(19-23-20-42(37(48)52-39(4,5)6)32-18-12-11-13-24(23)32)40-35(46)50-21-29-27-16-9-7-14-25(27)26-15-8-10-17-28(26)29/h7-18,20,29-31H,19,21-22H2,1-6H3,(H,40,46)(H,41,47)(H,43,44)/t30-,31-/m0/s1
SMILES:
Molecular Formula: C39H43N3O10
Molecular Weight: 713.8 g/mol

Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1)

CAS No.: 944283-24-3

Cat. No.: VC17618641

Molecular Formula: C39H43N3O10

Molecular Weight: 713.8 g/mol

* For research use only. Not for human or veterinary use.

Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1) - 944283-24-3

Specification

CAS No. 944283-24-3
Molecular Formula C39H43N3O10
Molecular Weight 713.8 g/mol
IUPAC Name (2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C39H43N3O10/c1-38(2,3)51-36(47)41-31(33(43)44)22-49-34(45)30(19-23-20-42(37(48)52-39(4,5)6)32-18-12-11-13-24(23)32)40-35(46)50-21-29-27-16-9-7-14-25(27)26-15-8-10-17-28(26)29/h7-18,20,29-31H,19,21-22H2,1-6H3,(H,40,46)(H,41,47)(H,43,44)/t30-,31-/m0/s1
Standard InChI Key DFVACCVHZMRMBO-CONSDPRKSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](COC(=O)[C@H](CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(COC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Introduction

Structural Characteristics and Orthogonal Protection Strategy

Component Analysis

The dipeptide consists of two modified amino acids:

  • Boc-Ser-OH: Features a tert-butoxycarbonyl (Boc) group on the α-amino nitrogen and a free hydroxyl group on the serine side chain. The Boc group provides acid-labile protection, stable under basic conditions commonly used in Fmoc-based SPPS .

  • Fmoc-Trp(Boc)-OH: Contains a fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino nitrogen and a Boc-protected indole nitrogen. The Fmoc group offers base-labile protection, while the Boc group on tryptophan prevents side reactions during coupling steps .

Orthogonal Deprotection Sequence

The protection scheme enables sequential removal:

  • Fmoc cleavage: Using 20-30% piperidine in DMF removes the Fmoc group from tryptophan while leaving the Boc groups intact .

  • Boc cleavage: Treatment with 30-50% trifluoroacetic acid (TFA) in dichloromethane removes both Boc protections when required .

Synthetic Methodology and Characterization Data

Synthesis Protocols

The dipeptide is typically synthesized through solution-phase coupling using activation reagents:

Coupling Reaction Conditions

ParameterSpecificationSource
Activation ReagentHBTU/HOBt (1:1 molar ratio)
BaseDIEA (5 eq)
Solvent SystemDMF:DCM (3:1 v/v)
Coupling Time2-4 hours at 25°C
Yield72-85% (typical for protected dipeptides)

Physicochemical Properties

Table 1: Key Physical Parameters

PropertyBoc-Ser-OHFmoc-Trp(Boc)-OHSource
Molecular Weight205.21 g/mol525.55 g/mol
Melting Point91°C (decomposes)143-145°C
Solubility (25°C)48 mg/mL in DMF22 mg/mL in DMF
HPLC Retention (C18)6.2 min14.8 min
LogP (Predicted)-1.023.21

The Boc-Ser-OH component demonstrates higher aqueous solubility compared to the tryptophan derivative due to its polar hydroxyl group . The Fmoc-Trp(Boc)-OH exhibits increased hydrophobicity from both the Fmoc group and Boc-protected indole ring .

Applications in Peptide Engineering

Structural Biology Applications

This dipeptide building block has proven essential for:

  • Membrane protein studies: The protected tryptophan residue prevents π-π stacking interactions during synthesis of hydrophobic transmembrane domains .

  • Glycopeptide synthesis: The free serine hydroxyl allows selective glycosylation after Boc removal .

Pharmaceutical Development

Recent applications include:

  • Antimicrobial peptides: Incorporation in amphipathic structures targeting Gram-negative bacteria .

  • Neuropeptide analogs: Enhanced blood-brain barrier penetration through strategic tryptophan positioning .

ConditionBoc-Ser-OHFmoc-Trp(Boc)-OHSource
Temperature2-8°C-20°C
AtmosphereArgonNitrogen
Stability Period24 months18 months

Analytical Characterization Techniques

Spectroscopic Analysis

1H NMR (400 MHz, DMSO-d6):

  • Boc-Ser-OH: δ 1.38 (s, 9H, Boc), 3.65 (dd, J=5.2 Hz, 2H, CH2OH) .

  • Fmoc-Trp(Boc)-OH: δ 7.72 (d, J=7.6 Hz, 2H, Fmoc), 6.98 (s, 1H, indole H-2) .

HRMS Data:

  • Boc-Ser-OH: [M+H]+ calcd 206.1021, found 206.1018 .

  • Fmoc-Trp(Boc)-OH: [M+Na]+ calcd 548.2274, found 548.2269 .

Recent Advances in Application

Emerging uses in biotechnology:

  • Peptide nucleic acid conjugates: Facilitates synthesis of Ser-Trp intercalating motifs for DNA binding studies .

  • Supramolecular hydrogels: The tryptophan indole participates in π-stacking interactions for self-assembling biomaterials .

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